

SHP394: A Potent and Selective Chemical Probe for Elucidating SHP2 Phosphatase Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | SHP394 | |
| Cat. No.: | B15578153 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] As a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, SHP2 is implicated in regulating cell growth, differentiation, and survival.[1] [3] Dysregulation of SHP2 activity is associated with the pathogenesis of developmental disorders and various cancers, making it a compelling therapeutic target.[2] SHP394 has emerged as a potent, selective, and orally bioavailable allosteric inhibitor of SHP2, serving as an invaluable chemical probe to investigate the multifaceted roles of this phosphatase in health and disease.[4][5][6] This guide provides a comprehensive overview of SHP394, including its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its use.

Data Presentation: Quantitative Activity and Pharmacokinetics of SHP394

The following tables summarize the key quantitative data for **SHP394**, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic parameters.



| Parameter | Value | Description | Reference(s) |
|------------------|-------|--|--------------|
| Biochemical IC50 | 23 nM | Half-maximal inhibitory concentration against full-length SHP2 protein in a biochemical assay. | [4][7][8] |

| Cell Line | Parameter | Value | Description | Reference(s) |
|-------------|---------------------------|----------|---|--------------|
| Detroit 562 | Antiproliferation IC50 | 1.38 μΜ | Half-maximal inhibitory concentration for antiproliferative activity after 24 hours of treatment. | [7] |
| KYSE-520 | Antiproliferation IC50 | 0.297 μΜ | Half-maximal inhibitory concentration for antiproliferative activity measured on day 5 after treatment. | [7] |

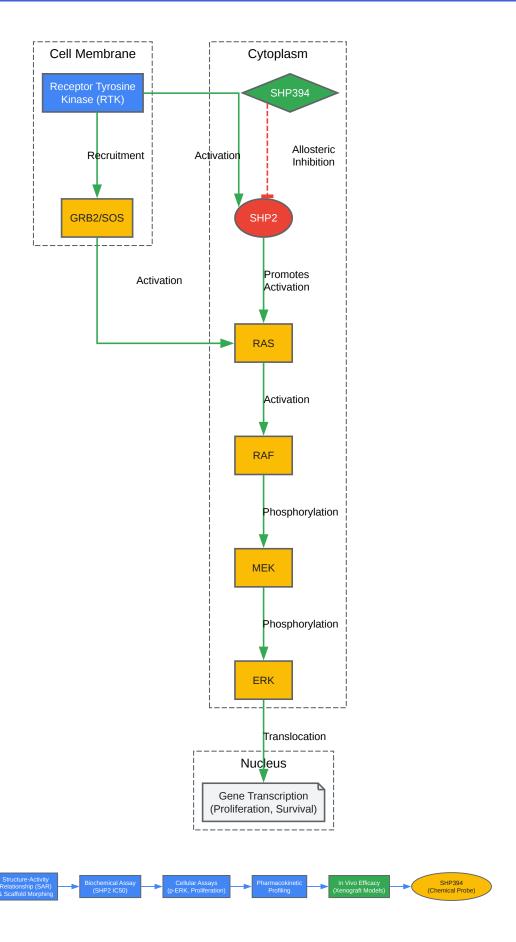
| Parameter | Species | Dose | Value | Metric | Reference(s) |
|----------------------------|---------|-------------------------|--|----------|--------------|
| Oral Administratio n | Mouse | 20, 40, 80 mg/kg BID | Dose- dependent reduction in tumor volume | Efficacy | [5] |
| Oral Administratio n | Mouse | 80 mg/kg BID | 34% tumor regression | Efficacy | [5] |



Signaling Pathways and Mechanism of Action

SHP394 is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. [9][10] This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.[9][10] The primary consequence of SHP2 inhibition by **SHP394** is the suppression of the RAS-ERK signaling pathway.[5]







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 2. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 3. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP394 Immunomart [immunomart.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [SHP394: A Potent and Selective Chemical Probe for Elucidating SHP2 Phosphatase Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578153#shp394-as-a-chemical-probe-for-shp2-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com